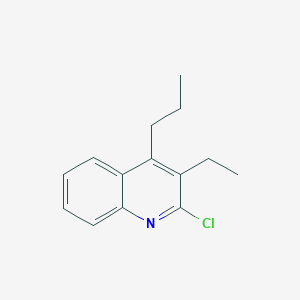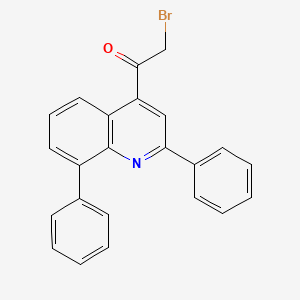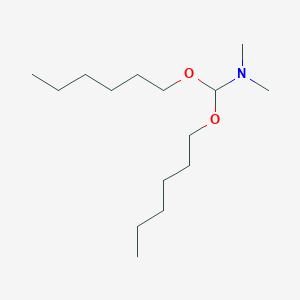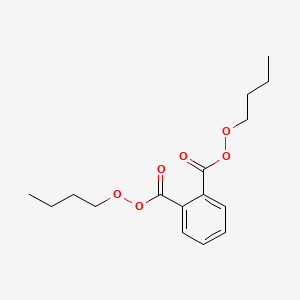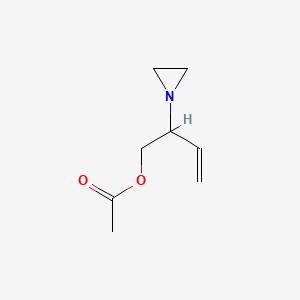
beta-Vinyl AE acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Vinyl AE acetate is an organic compound that belongs to the class of vinyl esters. It is characterized by the presence of a vinyl group attached to an acetate moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in the synthesis of numerous industrial and pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of this compound .
Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing this compound along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Beta-Vinyl AE acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and acetaldehyde.
Reduction: Reduction reactions can convert it into ethylene and ethanol.
Substitution: It can participate in substitution reactions, where the acetate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions
Major Products
Oxidation: Acetic acid, acetaldehyde.
Reduction: Ethylene, ethanol.
Substitution: Various substituted vinyl compounds depending on the nucleophile used
Scientific Research Applications
Beta-Vinyl AE acetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polyvinyl acetate and other copolymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its excellent film-forming properties .
Mechanism of Action
The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .
Comparison with Similar Compounds
Similar Compounds
Vinyl acetate: Similar in structure but lacks the beta configuration.
Ethylene vinyl acetate: A copolymer used in various industrial applications.
Vinyl sulfonate: Used as a green alternative in cross-coupling reactions .
Uniqueness
Beta-Vinyl AE acetate is unique due to its specific beta configuration, which imparts distinct reactivity and properties compared to other vinyl esters. This uniqueness makes it a valuable compound in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
5110-74-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(aziridin-1-yl)but-3-enyl acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3 |
InChI Key |
WIMZXQGQWLGUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C=C)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


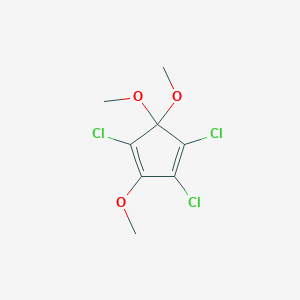
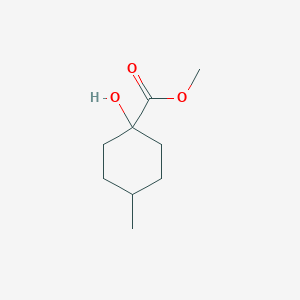
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
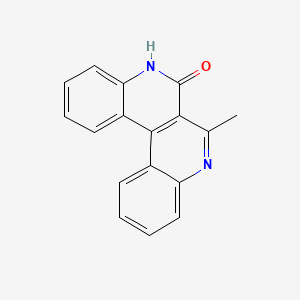
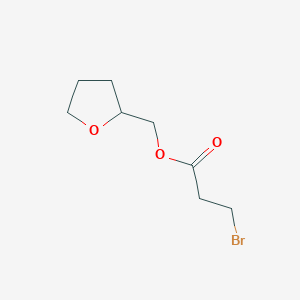
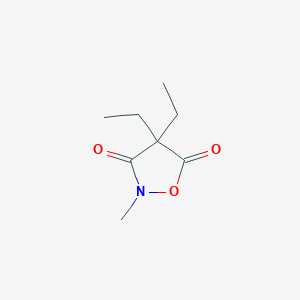
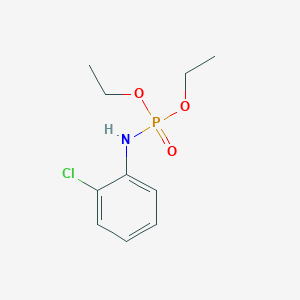

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
